molecular formula C9H13N5 B1479897 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide CAS No. 2097945-62-3

2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide

Cat. No. B1479897
CAS RN: 2097945-62-3
M. Wt: 191.23 g/mol
InChI Key: RWAWVFYMDUSFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular structure of “2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide” is unique and complex. It is part of the 1H-imidazo[1,2-b]pyrazole scaffold, which has been selectively functionalized .


Chemical Reactions Analysis

The chemical reactions involving this compound include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These reactions are followed by trapping reactions with various electrophiles .

Scientific Research Applications

Therapeutic Targets for Neurodegenerative Disorders

2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide, by virtue of its imidazo[1,2-b]pyrazol scaffold, is part of a significant class of heterocyclic compounds with essential biological activities. Pyrazolines, a closely related category, are noted for their neuroprotective properties against neurodegenerative diseases like Alzheimer’s disease (AD), Parkinson’s disease (PD), and psychiatric disorders. Pyrazolines inhibit acetylcholine esterase (AChE) and beta-amyloid (Aβ) plaques, offering beneficial effects in the management of AD, and target monoamine oxidase B (MAO B) and catechol-O-methyl transferase (COMT) for PD treatment. They also block MAO A, relevant for psychiatric diseases treatment, showcasing their potential in neurodegenerative research initiatives (Ahsan et al., 2022).

Role in Anticancer Research

The imidazo[1,2-b]pyrazol scaffold is known for its potential in anticancer applications. Various synthetic strategies of pyrazoline derivatives, which share a similar core structure to this compound, have been explored for developing new anticancer agents. These studies focus on leveraging the unique properties of pyrazolines to target cancer cells effectively, indicating the potential application of this compound in cancer research (Ray et al., 2022).

Antioxidant Activity

Compounds with the imidazo[1,2-b]pyrazol framework are also explored for their antioxidant properties. Antioxidant activity is crucial in mitigating oxidative stress, a factor in many chronic diseases, including neurodegenerative disorders and cancer. The research on pyrazoline derivatives, including structures similar to this compound, highlights their potential as antioxidants, contributing to their therapeutic applications (Ilyasov et al., 2020).

properties

IUPAC Name

2-(6-ethylimidazo[1,2-b]pyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-2-7-5-9-13(6-8(10)11)3-4-14(9)12-7/h3-5H,2,6H2,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAWVFYMDUSFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=CN(C2=C1)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Reactant of Route 2
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Reactant of Route 3
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Reactant of Route 4
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Reactant of Route 5
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Reactant of Route 6
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.